molecular formula C9H7BrN2O2 B6314524 Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1638759-73-5

Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No. B6314524
CAS RN: 1638759-73-5
M. Wt: 255.07 g/mol
InChI Key: MKLJKOFBNBLLRY-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate”.


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” consists of a pyrrolo[3,2-b]pyridine core with a methyl carboxylate group at the 3-position and a bromine atom at the 6-position .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a solid substance at room temperature . Its molecular weight is 255.07 .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 . These inhibitors can be used in the treatment of various types of tumors where abnormal activation of FGFR signaling pathway plays an essential role .

MPS1 Inhibitors

The 1H-pyrrolo-pyridine scaffold, which “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a part of, has been used in the design of potent and selective MPS1 inhibitors . These inhibitors can stabilize an inactive conformation of MPS1, making them useful in cancer therapy .

Antiproliferative Agents

1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . This suggests that “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” could potentially be used in similar applications.

Apoptosis Inducers

In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis . This makes “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” a potential candidate for cancer treatment.

Inhibitors of Cell Migration and Invasion

1H-pyrrolo[2,3-b]pyridine derivatives have also been found to significantly inhibit the migration and invasion of 4T1 cells . This suggests that “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” could be used in the development of drugs to prevent metastasis.

Lead Compounds for Drug Development

Due to its low molecular weight and potent FGFR inhibitory activity, 1H-pyrrolo[2,3-b]pyridine derivatives are considered appealing lead compounds for further optimization . “Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” could potentially be used in this context.

properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLJKOFBNBLLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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